![molecular formula C18H17N5OS B2596111 4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide CAS No. 881443-75-0](/img/structure/B2596111.png)
4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide
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Description
The compound “4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide” is also known as CH-223191 . It has been used as an aryl hydrocarbon receptor (AHR) antagonist in various cells . The empirical formula of this compound is C19H19N5O .
Molecular Structure Analysis
The molecular weight of this compound is 333.39 . The SMILES string representation of the molecule isCc1cc(ccc1NC(=O)c2ccnn2C)\\N=N\\c3ccccc3C
. Physical And Chemical Properties Analysis
This compound is a powder with an orange-brown color . It is soluble in DMSO to a concentration of at least 20 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Photochromic Materials and Optoelectronics
Azo compounds, including the one , have found applications in photochromic materials. Their trans-cis isomerization can be triggered by UV light or heat, making them useful for optical switches, light-controlled polymers, and liquid crystal industry applications . The unique molecular motion of azo benzene compounds, known as pedal motion, contributes to their structural control and device applications.
a. Anti-Fungal and Anti-Bacterial Properties: Azo dyes with heterocyclic scaffolds, such as imidazole, pyrazole, and thiazole moieties, have shown promise as anti-fungal and anti-bacterial agents. These compounds can be tuned for specific biological activities .
b. Anti-Inflammatory and Analgesic Effects: Certain azo derivatives exhibit anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects .
c. DNA Binding and Potential Anticancer Activity: Azo compounds can interact with DNA, making them relevant for potential anticancer applications. Further studies are needed to explore their efficacy in inhibiting cancer cell growth .
Material Science and Insulation
The compound’s unique properties make it suitable for applications in material science. It has been used for insulation in wires, cables, and other components. Its non-hygroscopic nature and molecular formula (C~7~H~8~N~2~O~2~) contribute to its versatility .
Crystallography and Structural Studies
The crystal structure of related azo compounds has been characterized using single crystal X-ray diffraction. Understanding their stereochemistry and conformational behavior is essential for designing functional materials .
properties
IUPAC Name |
4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-11-6-4-5-7-16(11)22-21-14-8-9-15(12(2)10-14)19-18(24)17-13(3)20-23-25-17/h4-10H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIVIUGKDPIELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(N=NS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040825 |
Source
|
Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide | |
CAS RN |
881443-75-0 |
Source
|
Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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